N-benzyladamantan-1-amine

Übersicht

Beschreibung

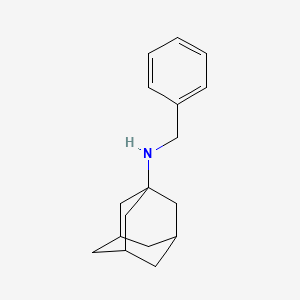

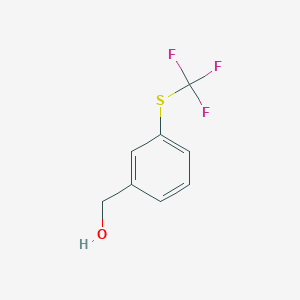

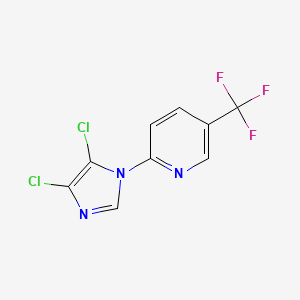

N-benzyladamantan-1-amine, also known as 1-benzyladamantane-1-amine , is a chemical compound with the following structural formula:

It belongs to the class of adamantane derivatives , characterized by a rigid, cage-like structure. The benzyl group attached to the adamantane core imparts additional functional properties.

Synthesis Analysis

The synthesis of N-benzyladamantan-1-amine involves several methods, including reductive amination of adamantanone with benzylamine . Other approaches include alkylation of adamantane with benzyl halides or benzyl Grignard reagents . The choice of method depends on yield, scalability, and availability of starting materials.

Molecular Structure Analysis

The compound’s molecular structure consists of an adamantane framework with a benzyl group attached to one of the carbon atoms. The adamantane cage provides rigidity, while the benzyl moiety contributes to its chemical reactivity.

Chemical Reactions Analysis

N-benzyladamantan-1-amine participates in various chemical reactions:

- Acylation : The amino group can undergo acylation to form amides or esters.

- Reductive Alkylation : The benzyl group can be modified through reductive alkylation reactions.

- Ring-Opening Reactions : The adamantane cage can undergo ring-opening reactions under specific conditions.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 120°C .

- Solubility : Soluble in organic solvents (e.g., chloroform, methanol).

- Stability : Stable under ambient conditions.

Wissenschaftliche Forschungsanwendungen

Catalytic Methodologies

N-benzyladamantan-1-amine, a type of benzylamine, has significant applications in the development of catalytic methodologies. Yan, Feringa, and Barta (2016) highlighted the role of benzylamines in pharmaceutically active compounds and reported a novel catalytic method using an iron complex for the synthesis of a variety of benzylamines, including N-benzyladamantan-1-amine. This method involves the direct coupling of benzyl alcohols with amines and offers a sustainable pathway for the production of these compounds (Yan, Feringa, & Barta, 2016).

Synthetic Applications

Benzylamines like N-benzyladamantan-1-amine are used in various synthetic applications. A study by Cheng et al. (2009) demonstrated an efficient method for N-debenzylation of benzylamines, a process important in chemical synthesis. This method provided a direct route to produce crystal amine hydrochlorides with practical applications in pharmaceutical and industrial chemistry (Cheng et al., 2009).

Pharmaceutical Applications

In pharmaceutical research, the synthesis and characterization of compounds involving benzylamines are critical. Amirnasr, Schenk, and Meghdadi (2002) synthesized and characterized a series of complexes involving benzylamines, which have potential implications in the development of new pharmaceuticals (Amirnasr, Schenk, & Meghdadi, 2002).

DNA Adduct Formation

Means, Olsen, and Schoffers (2003) developed methods to study the formation of DNA adducts involving aromatic amines like N-benzyladamantan-1-amine. This research is pivotal in understanding the molecular mechanisms of chemical carcinogens and their metabolic activation (Means, Olsen, & Schoffers, 2003).

Safety And Hazards

- Toxicity : Limited data are available regarding acute or chronic toxicity. Handle with caution.

- Irritant : May cause skin or eye irritation.

- Environmental Impact : Dispose of properly; avoid contamination of water sources.

Zukünftige Richtungen

Research avenues for N-benzyladamantan-1-amine include:

- Pharmacological Studies : Investigate potential therapeutic applications.

- Structure-Activity Relationship (SAR) : Explore modifications for improved bioactivity.

- Synthetic Optimization : Develop efficient synthetic routes.

Eigenschaften

IUPAC Name |

N-benzyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N/c1-2-4-13(5-3-1)12-18-17-9-14-6-15(10-17)8-16(7-14)11-17/h1-5,14-16,18H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNIFAABSYOPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388388 | |

| Record name | N-benzyladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyladamantan-1-amine | |

CAS RN |

3717-60-0 | |

| Record name | N-benzyladamantan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)

![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)